molecular formula C5H9N B3254128 (but-2-yn-1-yl)(methyl)amine CAS No. 23230-98-0

(but-2-yn-1-yl)(methyl)amine

Cat. No.: B3254128
CAS No.: 23230-98-0
M. Wt: 83.13 g/mol
InChI Key: NHRCYVYZAAVHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(but-2-yn-1-yl)(methyl)amine: is an organic compound with the molecular formula C₅H₉N It is a member of the propargylamine family, characterized by the presence of a triple bond between carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Solvent-Free Synthesis: One common method for synthesizing propargylamines, including (but-2-yn-1-yl)(methyl)amine, is through solvent-free reactions.

    Industrial Production: Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (but-2-yn-1-yl)(methyl)amine can undergo oxidation reactions, often resulting in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to various saturated or partially saturated amines.

    Substitution: This compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Copper, palladium.

Major Products:

    Oxidation Products: Oxidized amines or nitriles.

    Reduction Products: Saturated or partially saturated amines.

    Substitution Products: Functionalized amines with various substituents.

Mechanism of Action

The mechanism of action of (but-2-yn-1-yl)(methyl)amine involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its neuroprotective effects .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

N-methylbut-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-3-4-5-6-2/h6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRCYVYZAAVHCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(but-2-yn-1-yl)(methyl)amine
Reactant of Route 2
Reactant of Route 2
(but-2-yn-1-yl)(methyl)amine
Reactant of Route 3
(but-2-yn-1-yl)(methyl)amine
Reactant of Route 4
(but-2-yn-1-yl)(methyl)amine
Reactant of Route 5
Reactant of Route 5
(but-2-yn-1-yl)(methyl)amine
Reactant of Route 6
Reactant of Route 6
(but-2-yn-1-yl)(methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.